molecular formula C8H9ClN2O2 B1505094 N-(3-Amino-4-chlorophenyl)glycine CAS No. 6262-29-9

N-(3-Amino-4-chlorophenyl)glycine

Cat. No.: B1505094
CAS No.: 6262-29-9
M. Wt: 200.62 g/mol
InChI Key: FAWXRIIWYRMYMC-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)glycine is a glycine derivative featuring a phenyl ring substituted with an amino group at the meta-position and a chlorine atom at the para-position. This structure combines electron-donating (amino) and electron-withdrawing (chlorine) groups, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

6262-29-9

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-(3-amino-4-chloroanilino)acetic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4,10H2,(H,12,13)

InChI Key

FAWXRIIWYRMYMC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCC(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1NCC(=O)O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between N-(3-Amino-4-chlorophenyl)glycine and related compounds:

Compound Name Molecular Structure Key Functional Groups Substituents Applications Reference
This compound Phenyl ring with -NH₂ (meta), -Cl (para), and glycine (-CH₂COOH) Amino, Chlorine, Carboxylic acid 3-NH₂, 4-Cl Potential intermediate in pharmaceuticals or peptoids (inferred)
N-(p-Chlorobenzyl)glycine (Npcb) Benzyl group with -Cl (para) attached to glycine Chlorine, Carboxylic acid 4-Cl (benzyl) Peptoid monomer with enhanced hydrophobicity
N-(4-Cyanophenyl)glycine Phenyl ring with -CN (para) and glycine Cyano, Carboxylic acid 4-CN Organic synthesis intermediate (e.g., dabigatran etexilate production)
3-Amino-4-chlorobenzoic acid Phenyl ring with -NH₂ (meta), -Cl (para), and -COOH Amino, Chlorine, Carboxylic acid 3-NH₂, 4-Cl Substrate analogue in enzymatic studies
Isoquinoline-3-carboxamide derivatives Isoquinoline core with -Cl, -OH, -O-iPr, and glycine/glycine-like chains Chlorine, Hydroxyl, Carboxamide Variable (e.g., 1-Cl, 4-OH, 7-O-iPr) Drug candidates with potential receptor-binding activity

Key Comparative Insights

Electronic Effects and Reactivity
  • The amino group in this compound enhances electron density at the meta-position, while the para-chlorine exerts an electron-withdrawing effect. This contrast may stabilize resonance structures, influencing reactivity in electrophilic substitution or coupling reactions .
  • N-(4-Cyanophenyl)glycine lacks the amino group but features a strongly electron-withdrawing cyano substituent, making it less nucleophilic but more reactive in nitration or sulfonation reactions .
  • Isoquinoline derivatives () exhibit extended aromatic systems, which could enhance π-π stacking in drug-receptor interactions compared to simpler phenylglycine derivatives .
Solubility and Polarity
  • The carboxylic acid group in this compound increases water solubility relative to non-acidic analogues like 3-amino-4-chlorophenol. However, the hydrophobic chlorine and aromatic ring may reduce solubility compared to purely polar compounds .
  • Npcb (N-(p-chlorobenzyl)glycine) has a benzyl group, which is more hydrophobic than the phenyl group in the target compound, likely reducing aqueous solubility .

Preparation Methods

Preparation via Microchannel Reactor Using p-Chlorobenzaldehyde Intermediates

One advanced method involves the use of a microchannel reactor system to prepare p-chlorophenylglycine, a close analog and intermediate to N-(3-Amino-4-chlorophenyl)glycine. The process includes:

  • Raw Materials: Liquid p-chlorobenzaldehyde, ammonium bicarbonate solution, sodium cyanide solution, and sodium hydroxide solution.
  • Process Flow: The microchannel reactor is segmented into preheating, mixing, reaction, and quenching zones arranged sequentially.
  • Key Steps:
    • Preparation of p-chlorophenylhydantoin intermediate via controlled reaction in the microchannel reactor.
    • Subsequent conversion of this intermediate to p-chlorophenylglycine by alkaline hydrolysis and acid precipitation.
  • Post-Reaction Treatment: The reaction mixture is cooled to 50°C to quench the reaction, followed by activated carbon decolorization and neutralization with concentrated sulfuric acid to precipitate the glycine derivative.
  • Outcomes: The method yields a product with 98.6% purity and 95.9% yield, demonstrating high efficiency and scalability for industrial applications.
Step Description Conditions Yield (%) Purity (%)
a Preparation of raw materials Liquid p-chlorobenzaldehyde, ammonium bicarbonate, NaCN, NaOH - -
b-f2 Reaction in microchannel reactor Preheat → Mix → React → Quench at 50°C - -
f3 Decolorization and acid neutralization Activated carbon, 98% H2SO4 95.9 98.6

Synthesis via Nitrile Intermediates and Metal-Catalyzed Reduction

Another sophisticated approach focuses on the preparation of baclofen-related compounds, which share structural similarities with this compound. This method involves:

  • Initial Reaction: 2-(4-chlorophenyl)acetonitrile reacts with glyoxylic acid or haloacetic acid in the presence of a base (e.g., potassium carbonate) to form 3-(4-chlorophenyl)-3-cyanopropanoic acid intermediates.
  • Reduction Step: The nitrile intermediate is reduced using metal catalysts (such as nickel or palladium) in ammonia solution to yield the target compound or its derivatives.
  • Purification: The aqueous phase is acidified and extracted with organic solvents, followed by filtration and drying to isolate the product.
  • Advantages: This process is noted for its simplicity, high yield (up to 90%), and purity (95-99% by HPLC), with the ability to reduce heavy metal contamination through EDTA treatment.
Step Reagents/Conditions Yield (%) Purity (%) Notes
1. Nitrile formation 2-(4-chlorophenyl)acetonitrile + glyoxylic acid + base - - Base: K2CO3 or Na2CO3
2. Reduction Metal catalyst + ammonia solution ~90 95-99 Metal catalyst removal via EDTA
3. Extraction & isolation Acidification, organic extraction, filtration 70-90 95-99 Product isolated as salt or free base

Hydrogenation of 4-Cyanoaniline Derivatives in Alcoholic Medium

A patent discloses a method for synthesizing N-substituted phenylglycines, including this compound analogs, via catalytic hydrogenation:

  • Reaction Setup: 4-cyanoaniline derivatives are reacted with glyoxalic acid in the presence of palladium on carbon catalyst under hydrogen atmosphere (10 atm) in methanol or tetrahydrofuran solvent.
  • Reaction Conditions: Temperature is gradually raised to 50°C and maintained for 12 hours with continuous stirring.
  • Post-Reaction Processing: The catalyst is filtered off and recycled. The reaction mixture is concentrated under reduced pressure, then treated with sodium hydroxide solution at 50°C to hydrolyze esterified impurities.
  • Product Isolation: Acidification with hydrochloric acid to pH 3 precipitates the target compound, which is filtered, washed, and vacuum dried.
  • Performance: Yields range from 93% to 95%, with purity exceeding 99.3% (HPLC), demonstrating excellent selectivity and product quality.
Parameter Details
Catalyst 5% Palladium on carbon
Solvent Methanol or THF
Hydrogen Pressure 10 atm
Temperature 50°C for 12 hours
Purity >99.3% (HPLC)
Yield 93-95%

Comparative Summary Table of Preparation Methods

Preparation Method Key Intermediates Catalyst/Conditions Yield (%) Purity (%) Notes
Microchannel reactor with p-chlorobenzaldehyde p-Chlorophenylhydantoin Microchannel reactor, NaOH, H2SO4 95.9 98.6 Continuous flow, scalable
Nitrile intermediate reduction 3-(4-Chlorophenyl)-3-cyanopropanoic acid Metal catalyst (Ni, Pd), ammonia ~90 95-99 EDTA treatment for metal removal
Catalytic hydrogenation of 4-cyanoaniline 4-Cyanoaniline + glyoxalic acid Pd/C, H2 (10 atm), MeOH or THF 93-95 >99.3 High purity, catalyst recyclable
Amide formation from nitrobenzoic acid 3-Nitro-4-chlorobenzanilide Phosphorus oxychloride, 70-100°C 95.8 98.1 Precursor synthesis step

Research Findings and Analysis

  • Efficiency and Yield: The microchannel reactor method and catalytic hydrogenation both demonstrate yields above 90%, with purity levels suitable for pharmaceutical applications.
  • Scalability: Continuous flow microreactors offer advantages in scale-up and process control, reducing reaction times and improving safety when handling toxic reagents like sodium cyanide.
  • Catalyst Use and Recovery: Palladium on carbon catalysts are effective and recyclable, reducing costs and environmental impact.
  • Purification Techniques: Use of activated carbon decolorization, acid-base neutralization, and careful pH control are critical for obtaining high-purity products.
  • Environmental and Safety Considerations: Methods avoid harsh conditions where possible and include steps to remove heavy metals and toxic by-products.

Q & A

Basic Research Questions

What are the recommended synthesis protocols and characterization techniques for N-(3-Amino-4-chlorophenyl)glycine?

The synthesis of this compound typically involves coupling reactions between glycine derivatives and substituted aniline precursors. A common approach includes:

  • Reagents : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation .
  • Purification : Chromatography (e.g., HPLC or column chromatography) to isolate the product from unreacted starting materials or by-products .
  • Characterization :
    • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
    • Mass spectrometry (MS) for molecular weight validation .
    • Elemental analysis to verify purity .

What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Molecular formula : Likely C₈H₈ClN₂O₂ (inferred from structurally similar compounds like N-(4-chlorophenyl)glycine) .
  • Solubility : Polar solvents (e.g., DMSO, methanol) are preferred due to the presence of amino and carboxyl groups .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions; storage at low temperatures (-20°C) in anhydrous environments is advised .

Advanced Research Questions

How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Room temperature or mild heating (30–50°C) minimizes side reactions like hydrolysis .
  • Stoichiometry : Excess glycine derivative (1.2–1.5 equivalents) ensures complete consumption of the limiting reagent .
  • Catalyst loading : DMAP (10–15 mol%) improves reaction kinetics by activating carboxyl groups .

How should researchers address contradictory bioactivity data in assays involving this compound?

Contradictions may arise due to:

  • Purity issues : Impurities from incomplete purification can skew results. Validate purity via HPLC (>95%) .
  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) across replicates .
  • Mechanistic ambiguity : Use competitive inhibition assays or isotopic labeling to confirm target engagement .

What mechanistic insights exist for the biological activity of this compound?

Proposed mechanisms include:

  • Enzyme inhibition : The chlorine substituent enhances electrophilicity, enabling covalent binding to active-site residues (e.g., proteases or kinases) .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding with the amino group .
  • Acylation potential : The glycine backbone acts as a substrate for acyltransferases, modifying protein function .

How does the stability of this compound vary under different storage conditions?

Stability studies recommend:

  • Temperature : -20°C in sealed vials to prevent degradation .
  • pH : Neutral buffers (pH 6–8) avoid protonation/deprotonation of functional groups .
  • Light exposure : Store in amber glass to prevent photodegradation .

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